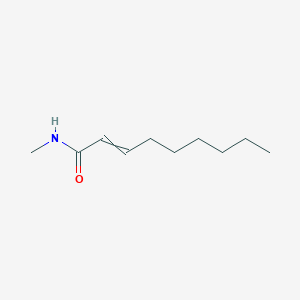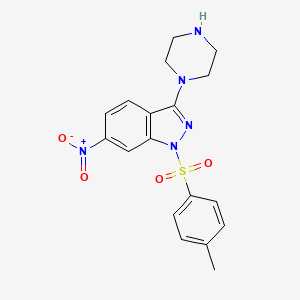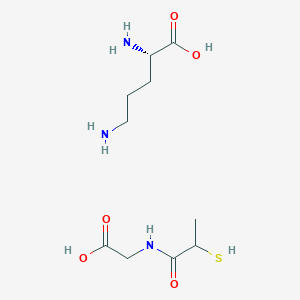![molecular formula C13H17NO3S B12615410 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one CAS No. 918828-10-1](/img/structure/B12615410.png)
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids and polyketides. This compound is characterized by the presence of a hydroxyphenyl group, a sulfanyl group, and a morpholinyl group attached to a propanone backbone. It is of interest due to its potential bioactive properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction typically proceeds under mild conditions, providing moderate yields due to the retro-Michael reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions. The morpholinyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one: Similar structure but with a chlorophenyl group instead of a hydroxyphenyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazolyl group and methoxyphenyl groups, showing different bioactive properties.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the hydroxyphenyl group, which imparts specific bioactive properties and enhances its potential as a therapeutic agent. The combination of the sulfanyl and morpholinyl groups further contributes to its distinct chemical behavior and applications.
特性
CAS番号 |
918828-10-1 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO3S/c15-11-1-3-12(4-2-11)18-10-5-13(16)14-6-8-17-9-7-14/h1-4,15H,5-10H2 |
InChIキー |
SWIJBKVYSFTJOS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)


![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)




